2-(Pyrrolidin-3-yl)isoindolin-1-one
CAS No.:
Cat. No.: VC13522576
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O |
|---|---|
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | 2-pyrrolidin-3-yl-3H-isoindol-1-one |
| Standard InChI | InChI=1S/C12H14N2O/c15-12-11-4-2-1-3-9(11)8-14(12)10-5-6-13-7-10/h1-4,10,13H,5-8H2 |
| Standard InChI Key | VWSCJPFMSDBIHM-UHFFFAOYSA-N |
| SMILES | C1CNCC1N2CC3=CC=CC=C3C2=O |
| Canonical SMILES | C1CNCC1N2CC3=CC=CC=C3C2=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 2-(pyrrolidin-3-yl)isoindolin-1-one consists of a planar isoindolin-1-one system (a benzene ring fused to a lactam) and a pyrrolidine ring attached at the 2-position. The pyrrolidine introduces a stereocenter at the 3-position, which can influence the compound’s biological activity and binding affinity . Key structural features include:
-
Molecular Formula: C₁₂H₁₄N₂O (base compound, excluding counterions).
-
Molecular Weight: 214.26 g/mol (calculated for the free base).
-
Stereochemistry: The (S)-configuration at the pyrrolidine 3-position is common in bioactive derivatives, as seen in related compounds like (S)-5-fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride .
Spectroscopic Characterization
-
NMR Data: Proton NMR of analogous compounds reveals distinct signals for the lactam carbonyl (δ ~170 ppm in ¹³C NMR), aromatic protons (δ 6.8–7.5 ppm), and pyrrolidine protons (δ 1.8–3.5 ppm) .
-
Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 215 [M+H]⁺ for the free base .
Synthesis and Functionalization
Multicomponent Reaction Strategies
Recent advances leverage one-pot reactions to construct the isoindolinone core. For example:
-
Knoevenagel/Conjugate Addition Cascade: 2-Formylbenzoic acid reacts with amines and nucleophiles (e.g., barbiturates or phosphine oxides) to form substituted isoindolin-1-ones .
-
Ugi/Aza-Diels-Alder Cascades: Isoindolinones fused to pyrrolidine derivatives are synthesized via Ugi-3CR followed by cyclization, achieving yields of 43–57% .
Table 1: Synthetic Routes to 2-(Pyrrolidin-3-yl)isoindolin-1-one Derivatives
Stereochemical Control
Optically active derivatives are synthesized using chiral catalysts or auxiliaries. The Evans method, employing oxazolidinones, achieves diastereomeric excess >95% for pyrrolidine-containing compounds . Boc-protected intermediates are critical for preserving stereochemistry during functionalization .
Biological Activities
Urease Inhibition
Isoindolin-1-one derivatives exhibit potent urease inhibitory activity. For example, compound 5b (a para-methoxy-substituted analog) showed an IC₅₀ of 0.82 µM, outperforming thiourea (IC₅₀ = 22 µM) . The pyrrolidine moiety enhances binding to hydrophobic pockets near the enzyme’s active site .
Table 2: Urease Inhibition by Isoindolin-1-one Derivatives
| Compound | Substituent | IC₅₀ (µM) | Improvement vs. Thiourea |
|---|---|---|---|
| 5b | para-Methoxy | 0.82 ± 0.03 | 27-fold |
| 5e | meta-Methyl | 0.96 ± 0.01 | 23-fold |
| Thiourea | – | 22 ± 1.2 | – |
Pharmacological Applications
Drug Intermediate
The compound serves as a key intermediate in synthesizing carbapenem antibiotics. For instance, optically active (2S,4S)-2-[[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-4-thiol derivatives are precursors to antimicrobial agents with enhanced stability .
Neuropharmacology
Isoindolinone scaffolds are explored for CNS applications due to their blood-brain barrier permeability. Derivatives with pyrrolidine substitutions may target σ receptors or monoamine transporters .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume